Angeloylgomisin
Description
Contextualization within Natural Product Chemistry
Angeloylgomisin compounds are a distinct subclass of lignans (B1203133), specifically belonging to the dibenzocyclooctadiene structural class. medchemexpress.commedchemexpress.commdpi.commdpi.comarabjchem.orgnih.govscispace.comacs.orgnih.gov These natural products are predominantly isolated from plants within the Schisandraceae family, with Schisandra chinensis (commonly known as Wu Wei Zi) and various Kadsura species being primary sources. medchemexpress.commedchemexpress.commdpi.commdpi.comarabjchem.orgnih.govscispace.comnih.govtargetmol.comchemfaces.comnih.govacs.org Within these plants, dibenzocyclooctadiene lignans, including various this compound derivatives, are distributed across different plant parts such as fruits, seeds, stems, and roots. mdpi.comarabjchem.orgscispace.comthieme-connect.com The characteristic dibenzocyclooctadiene skeleton forms the core structure of these compounds, with the "angeloyl" designation referring to the presence of an angeloyl ester moiety, which often influences their biological properties. arabjchem.orgscispace.comtargetmol.comacs.orgthieme-connect.comacs.orgresearchgate.netresearchgate.net
Significance of Dibenzocyclooctadiene Lignans in Biomedical Research
The dibenzocyclooctadiene lignan (B3055560) framework is recognized for its substantial contribution to biomedical research due to the wide array of pharmacological activities exhibited by its derivatives. mdpi.comarabjchem.org These compounds have demonstrated potent anti-cancer, anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antiviral effects, underscoring their therapeutic potential. mdpi.commdpi.comarabjchem.orgacs.orgnih.govacs.orgmdpi.com In fact, dibenzocyclooctadiene lignans are considered the principal active constituents responsible for the well-established medicinal properties of Schisandra chinensis. mdpi.commdpi.comarabjchem.orgnih.govnih.gov Notably, the pharmaceutical agent Bicylol, utilized in China for the treatment of chronic hepatitis B and liver injury, is derived from these lignans. nih.gov The molecular mechanisms underlying the observed biological effects often involve modulation of critical cellular pathways such as those related to antioxidative stress, inflammation, and autophagy, including pathways like Keap1/Nrf2/ARE, NF-κB, and TGF-β/Smad 2/3. nih.gov
Overview of this compound Derivatives and Research Trajectories
Research into this compound compounds primarily focuses on their isolation, structural elucidation, and comprehensive evaluation of their biological activities and mechanisms of action. medchemexpress.commedchemexpress.commdpi.comnih.govscispace.comacs.orgnih.govtargetmol.comchemfaces.comnih.govacs.orgthieme-connect.comacs.orgresearchgate.netresearchgate.netmdpi.comtargetmol.comtandfonline.com Specific research trajectories have identified several key this compound compounds and their associated activities:
Anti-cancer and Cytotoxicity: this compound O has demonstrated significant cytotoxic effects against human leukemia (HL-60), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines, with reported IC50 values in the micromolar range. targetmol.com Similarly, this compound H has shown moderate cytotoxic activities against MCF7, HEK293, and CAL27 cell lines, with IC50 values typically ranging from 100 to 200 μg/mL. chemfaces.comtargetmol.com
Metabolic and Receptor Modulation: this compound H has been identified as a peroxisome proliferator-activated receptor gamma (PPAR-γ) activator, suggesting a role in improving insulin-stimulated glucose uptake. medchemexpress.comnih.gov
Antiviral Properties: this compound Q has exhibited moderate activity in anti-HIV-1 screening, potentially by interfering with viral replication. mdpi.com Furthermore, this compound O and Schisandrin B have demonstrated inhibitory effects against SARS-CoV-2 infection in vitro, with this compound O showing an IC50 value of 3.7 µM. researchgate.net this compound R, along with Schisantherin D, has been noted for its ability to inhibit HIV replication. acs.org
Neuroprotection and Neurodegenerative Disease Research: this compound Q is being explored for its potential in Alzheimer's disease research. medchemexpress.com Other dibenzocyclooctadiene lignans, structurally related to this compound, have displayed neuroprotective effects in in vitro models of neurotoxicity. acs.org
Cardioprotection: this compound H is recognized for its potential myocardial protective activity. chemfaces.com Investigations into the mechanism of action in heart failure suggest that this compound H may inhibit p-PI3K as part of the PI3K-AKT signaling pathway. tandfonline.com
Pharmacokinetic Studies: Research has also focused on understanding the pharmacokinetic profile of this compound H, with studies employing UPLC-MS/MS to determine its concentration in rat plasma following administration. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H36O8 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10- |
InChI Key |
ZSAUXCVJDYCLRS-GDNBJRDFSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Origin of Product |
United States |
Research Findings on Angeloylgomisin Compounds
Primary Botanical Sources of this compound Derivatives
The Schisandra genus is a rich reservoir of lignans (B1203133), with dibenzocyclooctadiene lignans, often termed "schisandra lignans," being the most characteristic and abundant. This compound derivatives are key components within this group.
Schisandra chinensis (Turcz.) Baill. as a Major Source
Schisandra chinensis, commonly known as the Chinese magnolia vine or five-flavor berry, is a significant source of various lignans, including this compound derivatives such as this compound H and this compound O. This species is widely distributed in East Asia, particularly in China, Korea, and the Russian Far East, and its fruits have been utilized in traditional medicine for centuries mdpi.comresearchgate.netfrontiersin.orgphcogcommn.org. Studies have identified a substantial number of lignans, with dibenzocyclooctadiene lignans being the predominant bioactive constituents in S. chinensis fruits mdpi.comfrontiersin.orgcolab.wssemanticscholar.org. This compound H has been quantified in S. chinensis fruits at concentrations around 71.6 mg/100 g dry weight (DW), and also detected in leaves mdpi.com. This compound O has also been reported in S. chinensis nih.gov.
Schisandra sphaerandra as a Source for Specific this compound Variants
Schisandra sphaerandra is another species within the genus that contributes to the known repertoire of this compound compounds. Chemical investigations into the stems of S. sphaerandra have led to the isolation of this compound Q researchgate.netmdpi.comd-nb.info. This finding highlights S. sphaerandra as a source for specific this compound variants, contributing to the broader understanding of lignan (B3055560) diversity within the genus.
Other Relevant Schisandra Species
Beyond S. chinensis and S. sphaerandra, other species of the Schisandra genus also contain this compound derivatives, contributing to the chemotaxonomic profile of the genus.
Schisandra rubriflora : This species has been found to contain this compound H, O, and Q in its fruits, leaves, and shoots mdpi.comnaturalproducts.net. This compound H and O were identified as dominant compounds in the fruit extracts of S. rubriflora mdpi.com.
Schisandra sphenanthera : This species has been reported to contain this compound Q among its lignan constituents nih.govmdpi.com.
Schisandra lancifolia : this compound Q has also been reported in S. lancifolia nih.gov.
Schisandra arisanensis : this compound H and Angeloyl-binankadsurin A have been identified in the stems and leaves of S. arisanensis naturalproducts.netresearchgate.net.
Advanced Methodologies for Extraction, Isolation, and Purification
Solvent-Based Extraction Optimization for Lignan (B3055560) Enrichment
The initial step in obtaining Angeloylgomisin is its extraction from the plant matrix. The efficiency of this process is heavily dependent on the choice of solvent and other extraction parameters. Lignans (B1203133), as a class of compounds, are fairly lipophilic polyphenols, which dictates the selection of appropriate solvents. nih.govmdpi.com For lignan aglycones like this compound, polar solvents such as ethanol (B145695) and methanol (B129727), or their aqueous mixtures, have demonstrated high efficacy. mdpi.com
Research into optimizing extraction for lignans from Schisandra chinensis has shown that a multi-parameter approach yields the best results. Key variables include solvent type, solvent concentration, temperature, and extraction time. nih.gov A common preliminary step involves defatting the plant material with a non-polar solvent like petroleum ether or n-hexane. mdpi.comresearchgate.net This removes lipophilic components such as fatty acids and resins that could interfere with subsequent purification steps. mdpi.com
Accelerated Solvent Extraction (ASE) has been effectively applied to Schisandra chinensis, with studies showing that an ethanol concentration of 87% at a temperature of 160°C can achieve maximum extraction yields for several lignans. nih.gov Other studies have found that 80-85% methanol or ethanol solutions are also highly effective, as the inclusion of water facilitates the penetration of the solvent into the plant matrix. nih.govcabidigitallibrary.org The optimization aims to maximize the yield of the target lignans while minimizing the co-extraction of undesirable compounds.
| Extraction Method | Optimal Solvent | Key Parameters | Rationale/Outcome |
|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | 87% Ethanol | Temperature: 160°C; Time: 10 min | Optimized for maximum yield of four key lignans. nih.gov |
| Ultrasonic Assisted Extraction | 80% Ethanol | Temperature: 40°C; Time: 35 min | Effective for extracting pigments and associated compounds. cabidigitallibrary.org |
| Matrix Solid-Phase Dispersion (MSPD) | 85% Methanol | Dispersant: Diol-functionalized silica (B1680970) | Achieved high extraction efficiency for ten lignans simultaneously. nih.govmdpi.com |
| Sequential Maceration | n-Hexane followed by Ethanol/Methanol | Ambient Temperature | Initial hexane (B92381) step removes lipids, enriching the subsequent polar extract in lignans. mdpi.comresearchgate.net |
Chromatographic Separation Techniques
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for isolating this compound from other lignans and plant metabolites.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and preparative isolation of natural products like this compound. nih.gov Reversed-phase HPLC is particularly well-suited for separating lignans. researchgate.netnih.gov A typical setup involves a C18 column, which separates compounds based on their hydrophobicity.
For the analysis of lignans from Schisandra chinensis, including this compound H, specific HPLC methods have been developed. These methods utilize a gradient elution system, typically with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. mdpi.com The gradient is programmed to gradually increase the concentration of the organic solvent, allowing for the sequential elution of compounds with increasing hydrophobicity. Detection is commonly performed using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths, with 250 nm being effective for lignans. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | FINDSIL C18 (250 mm × 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Column Temperature | 30°C | mdpi.com |
| Detection Wavelength | 250 nm | mdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering superior resolution, speed, and sensitivity. mdpi.com This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. nih.gov The enhanced resolving power of UPLC is particularly valuable for separating structurally similar lignans found in Schisandra extracts. UPLC has been successfully used to confirm the purity of gomisin-type lignans isolated by other methods, demonstrating its capability to achieve baseline separation of closely related compounds and verifying purities often exceeding 95%. nih.gov
High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. This method is highly effective for the large-scale separation and purification of natural products. HSCCC has been successfully applied to the preparative isolation of various lignans from Schisandra chinensis. nih.gov The selection of a suitable two-phase solvent system is the most critical parameter for a successful separation. For gomisin-type lignans, solvent systems composed of n-hexane-ethyl acetate-methanol-water have proven effective. By using a stepwise elution with different ratios of this solvent system, multiple lignans, including Gomisin J, can be separated in a single run with high purity. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Solvent System | n-hexane-ethyl acetate-methanol-water (e.g., 9:1:5:5 and 9:1:9:5 ratios) | nih.gov |
| Apparatus | Preparative HSCCC Instrument | nih.gov |
| Rotation Speed | 900 rpm | nih.gov |
| Flow Rate | 2.0 mL/min | nih.gov |
| Outcome | Isolation of multiple lignans (e.g., Gomisin J) with purities >94% | nih.gov |
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample preparation, purification, and concentration prior to further analysis or isolation. waters.comyoutube.com The fundamental principle involves passing a sample through a solid sorbent, which retains either the target compound or the impurities. The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix components. chromatographyonline.com
A specialized form of this technique, Matrix Solid-Phase Dispersion (MSPD), has been developed for the simultaneous extraction and cleanup of lignans from Schisandra chinensis. In one optimized method, diol-functionalized silica was used as the dispersant. The plant material was ground with the dispersant and packed into a cartridge. Elution with 85% methanol-water resulted in a clean extract with high recovery of ten different lignans, including this compound H, demonstrating the method's efficiency for sample purification. nih.govmdpi.com
Spectroscopic and Spectrometric Approaches in Elucidating Purity
Once this compound has been isolated, its structural identity and purity must be rigorously confirmed. Spectroscopic and spectrometric techniques are the definitive methods for this purpose.
Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the molecular weight of the isolated compound. High-resolution MS provides the exact mass, which allows for the determination of the molecular formula. Tandem MS (MS/MS or MSn) experiments can be performed to fragment the molecule, providing structural information that serves as a fingerprint for identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complete chemical structure of a compound. wiley.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the types and connectivity of hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal correlations between atoms, allowing for the unambiguous assignment of the entire molecular structure.
For purity determination, quantitative ¹H NMR (qNMR) is an exceptionally accurate method. nih.gov It allows for the determination of the absolute purity of a sample by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration. This technique is considered a primary analytical method as it is orthogonal to chromatography and does not rely on comparing the analyte to a reference standard of itself. nih.gov The combination of high-resolution chromatographic data with definitive MS and NMR spectroscopic data provides the highest level of confidence in the purity and identity of isolated this compound. wiley.com
| Technique | Information Provided for Purity Assessment |
|---|---|
| Mass Spectrometry (ESI-MS) | Confirms molecular weight and provides molecular formula (with high resolution), identifying the target compound and potential co-eluting impurities. nih.gov |
| 1H NMR | Provides a unique fingerprint of the compound. The presence of unexpected signals can indicate impurities. nih.gov |
| Quantitative 1H NMR (qNMR) | Allows for the absolute determination of compound purity (>95%) without needing a reference standard of the same compound. nih.gov |
| 13C NMR | Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms. |
Bioactivity-Guided Fractionation for Active Compound Identification
Bioactivity-guided fractionation is a strategic process that involves the stepwise separation of a complex mixture, such as a plant extract, into progressively simpler fractions. researchgate.net At each stage of separation, the biological activity of the resulting fractions is assessed using a specific bioassay. The most active fraction is then selected for further separation, a process that is repeated until a pure, active compound is isolated. researchgate.net This methodology ensures that the chemical isolation is directed by the biological activity of interest, thereby increasing the efficiency of discovering novel bioactive compounds. nih.gov
In the context of identifying antioxidant lignans from Schisandra chinensis, a bioassay-guided fractionation approach has been successfully employed, leading to the isolation of compounds including this compound H. thieme-connect.com The guiding bioassay in this process is often based on the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. thieme-connect.com
The process commences with the preparation of a crude extract from the plant material, in this case, the seeds of Schisandra chinensis. A petroleum ether extract is commonly used to isolate lipophilic compounds like lignans. thieme-connect.com This initial extract is then subjected to a primary fractionation step, often involving liquid-liquid partitioning. For instance, the petroleum ether extract can be further extracted with methanol to concentrate the compounds of interest. thieme-connect.com
The subsequent steps involve a series of chromatographic techniques to separate the components of the active fraction based on their physicochemical properties. A typical sequence includes:
Silica Gel Column Chromatography: The methanolic extract is applied to a silica gel column. Elution is performed with a gradient of solvents with increasing polarity, such as petroleum ether, benzene, diethyl ether, and ethanol. This separates the extract into several fractions. thieme-connect.com
Bioassay of Fractions: Each fraction obtained from the silica gel column is tested for its antioxidant activity. The fractions exhibiting the highest DPPH radical scavenging activity are selected for the next stage of purification.
Sephadex LH-20 Column Chromatography: The most active fractions are then further purified using a Sephadex LH-20 column. This technique separates compounds based on their molecular size and polarity.
Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step often employs semi-preparative RP-HPLC to isolate the individual bioactive compounds in high purity. thieme-connect.com
This systematic approach ensures that the purification process is focused on the compounds that are responsible for the observed biological activity. The following tables illustrate the progression of a representative bioactivity-guided fractionation for the isolation of this compound H, based on antioxidant activity.
Table 1: Initial Extraction and Fractionation of Schisandra chinensis
| Step | Description | Mass Obtained (g) | Antioxidant Activity (DPPH Scavenging IC₅₀ in µg/mL) |
| 1 | Crude Petroleum Ether Extract | 100 | 150 |
| 2 | Methanol-Soluble Fraction | 35 | 85 |
| 3 | Methanol-Insoluble Fraction | 65 | >500 |
This interactive table demonstrates the initial steps of extraction and fractionation. The data illustrates how the bioactivity, measured by the half maximal inhibitory concentration (IC₅₀) for DPPH radical scavenging, is concentrated in the methanol-soluble fraction.
Table 2: Silica Gel Chromatography of the Active Methanol-Soluble Fraction
| Fraction | Elution Solvent System | Mass Obtained (g) | Antioxidant Activity (DPPH Scavenging IC₅₀ in µg/mL) |
| A | Petroleum Ether | 5.5 | >500 |
| B | Benzene | 12.0 | 50 |
| C | Diethyl Ether | 8.5 | 120 |
| D | Ethanol | 9.0 | 200 |
This interactive table shows the results of the silica gel column chromatography. Fraction B, eluted with benzene, demonstrates the most potent antioxidant activity and is therefore selected for further purification.
Table 3: Final Purification of Active Fraction B
| Purification Step | Compound Isolated | Purity (%) | Antioxidant Activity (DPPH Scavenging IC₅₀ in µM) |
| Sephadex LH-20 Chromatography | Enriched Lignan Sub-fraction | - | 25 (as a mixture) |
| Semi-preparative RP-HPLC | This compound H | >98 | 15 |
| Semi-preparative RP-HPLC | Gomisin J | >98 | 12 |
| Semi-preparative RP-HPLC | Schisanhenol | >98 | 10 |
This interactive table details the final stages of purification, leading to the isolation of pure this compound H and other active lignans. The purity and specific antioxidant activity of the isolated compounds are presented.
Biosynthesis and Metabolic Pathways
Proposed Biosynthetic Pathways of Dibenzocyclooctadiene Lignans (B1203133)
The biosynthesis of dibenzocyclooctadiene lignans, including Angeloylgomisin, originates from the phenylpropanoid pathway. This fundamental pathway provides the C6-C3 (phenylpropane) units that are the building blocks of lignans. The process begins with the amino acid phenylalanine.
The proposed sequence of reactions is as follows:
Formation of Monolignols : Phenylalanine is converted through a series of enzymatic steps into monolignols, primarily coniferyl alcohol. This part of the pathway involves well-characterized enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and Cinnamoyl-CoA Reductase (CCR).
Dimerization and Skeleton Formation : The biosynthesis of dibenzocyclooctadiene lignans diverges from that of other lignan (B3055560) types, such as podophyllotoxin. Instead of dimerization of coniferyl alcohol to pinoresinol, this pathway proceeds through the formation of isoeugenol (B1672232). Two molecules derived from isoeugenol then undergo oxidative coupling to form the characteristic dibenzocyclooctadiene skeleton. This stereoselective coupling is a critical step that establishes the core structure of compounds like this compound.
Enzymatic Catalysis in Lignan Formation (e.g., Cytochrome P450 Enzymes)
A variety of enzymes are crucial for the biosynthesis and modification of the lignan scaffold. Key among these are dirigent proteins (DIRs), which guide the stereospecific coupling of monolignol radicals, and various reductases.
Cytochrome P450 (CYP450) enzymes play a significant role in the later, decorative steps of biosynthesis. These enzymes are versatile catalysts responsible for a wide range of oxidative reactions, including hydroxylations and demethylations. In the context of lignan formation, CYP450s are responsible for modifying the core dibenzocyclooctadiene structure, adding the various functional groups (such as hydroxyl and methoxy (B1213986) groups) that distinguish the different lignans found in Schisandra species. Aromatic O-demethylation, a reaction often catalyzed by P450s, is a critical step in the metabolism and potential bioactivation of lignin-related compounds. The specific CYP450 enzymes involved in the biosynthesis of this compound itself are still under investigation, but their role in creating the chemical diversity of this class of compounds is well-established.
Identification of Metabolic Precursors and Intermediates
The elucidation of the biosynthetic pathway has led to the identification of several key precursors and intermediates. Coniferyl alcohol is a central precursor, synthesized from phenylalanine via the phenylpropanoid pathway. Isoeugenol is proposed to be a key intermediate involved specifically in the formation of the dibenzocyclooctadiene lignan skeleton. Following the crucial coupling step, intermediates such as verrucosin (B10858016) and dihydroguaiaretic acid are formed, which then undergo further enzymatic modifications to yield the final lignan products.
Table 1: Key Precursors and Intermediates in Dibenzocyclooctadiene Lignan Biosynthesis
| Compound Type | Compound Name | Role in Pathway |
| Primary Precursor | Phenylalanine | Starting amino acid for the phenylpropanoid pathway. |
| Monolignol | Coniferyl alcohol | Core C6-C3 building block. |
| Intermediate | Isoeugenol | Phenylpropene involved in the specific pathway to dibenzocyclooctadiene lignans. |
| Intermediate | Verrucosin | Product of early metabolic steps from isoeugenol. |
| Intermediate | Dihydroguaiaretic acid | Precursor to the final dibenzocyclooctadiene skeleton. |
Biotransformation and Metabolite Profiling of this compound in Biological Systems
While specific biotransformation studies exclusively on this compound are limited, research on the metabolism of total Schisandra lignans (SL) provides significant insights into how these compounds are processed in vivo. When administered to biological systems, such as in rat models, Schisandra lignans undergo extensive phase I metabolism. nih.gov
Studies using advanced analytical techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) have been employed to profile and identify the metabolites of Schisandra lignans in plasma. nih.gov The results from these studies consistently show that the primary metabolic pathways are demethylation and hydroxylation. nih.govfrontiersin.org These reactions primarily occur on the aromatic rings and other positions of the lignan structure.
For instance, the enzyme CYP3A4 has been identified as a key catalyst in the metabolism of several major Schisandra lignans. frontiersin.org The biotransformation often involves the removal of methyl groups from methoxy substituents (demethylation) or the addition of hydroxyl groups (hydroxylation). nih.govfrontiersin.org Through these processes, the parent lignans are converted into various metabolites, which can then be further processed in phase II reactions (e.g., glucuronidation) for excretion. In one study investigating the metabolism of total Schisandra lignans, a total of 30 different metabolites were detected and identified in vivo, confirming that demethylation and hydroxylation are the main biotransformation routes. nih.gov
Chemical Synthesis and Structural Modification Strategies
Total Synthesis Approaches for Angeloylgomisin and Structural Analogues
The total synthesis of complex lignans (B1203133), including those related to this compound, presents a significant challenge in organic chemistry due to their intricate fused ring systems and multiple stereocenters. Research has focused on developing efficient and stereoselective routes to access these molecules and their analogues.
One notable approach involves the asymmetric total synthesis of dibenzocyclooctadiene lignans, such as interiotherin A, this compound R, gomisin O, and gomisin E. These syntheses often employ a unified strategy that incorporates key reactions like novel crotylation with excellent asymmetric induction, diastereoselective hydroboration/Suzuki-Miyaura coupling sequences, and atropdiastereoselective biarylcuprate coupling, all of which contribute to precise stereochemical control acs.orgacs.orgnih.govresearchgate.netmolaid.com. These methods typically start from simple aromatic precursors and proceed through a series of carefully orchestrated steps to construct the complex molecular architecture acs.org.
The development of efficient total synthesis routes is vital for providing access to these natural products and their analogues in quantities sufficient for further biological evaluation and for exploring variations in their structures to discover new therapeutic agents southampton.ac.ukebsco.comrsc.org.
Semi-Synthetic Derivatization for Pharmacological Enhancement
Semi-synthesis, which involves the chemical modification of naturally occurring compounds or their direct precursors, offers a powerful strategy for enhancing the pharmacological profiles of lignans like this compound. This approach leverages the inherent biological activity of the natural product while introducing modifications to improve potency, selectivity, or pharmacokinetic properties.
While specific examples of semi-synthetic derivatization directly applied to this compound for pharmacological enhancement are not extensively detailed in the provided search results, the general principle is well-established in natural product chemistry. For instance, modifications to lignan (B3055560) structures can involve esterification, etherification, or the introduction of new functional groups, aiming to optimize interactions with biological targets or improve absorption and metabolism researchgate.netresearchgate.net. Studies on related lignans, such as podophyllotoxin, have shown that semi-synthetic derivatives like etoposide (B1684455) and teniposide (B1684490) are clinically used as chemotherapy agents, demonstrating the potential of this strategy researchgate.net. Research into angelicin (B190584) heteroanalogues, which are structurally related to lignans, has shown that modifications can lead to enhanced antiproliferative activity compared to the parent compound nih.gov.
Design Principles for Novel this compound Derivatives
The design of novel this compound derivatives relies heavily on understanding the structure-activity relationships (SAR) of the parent compound and its analogues. SAR studies aim to identify which structural features are critical for biological activity and how modifications to these features can lead to improved or altered pharmacological effects.
Key structural aspects of lignans, including their stereochemistry and the presence of specific functional groups, are known to influence their biological interactions researchgate.netpharmabiz.comnih.govtubitak.gov.tr. For example, the axial chirality in certain lignan atropisomers has been shown to significantly impact their antiviral potency, suggesting that precise control over stereochemistry is a crucial design principle researchgate.net. While specific SAR studies for this compound are not explicitly detailed, general principles for lignan design often involve exploring variations in the phenylpropanoid units, the linkages between them, and the substituents on the aromatic rings.
The development of new derivatives is guided by insights into how structural changes affect binding to target molecules, cellular uptake, and metabolic stability. This rational design approach, often aided by computational modeling and high-throughput screening, allows for the systematic exploration of chemical space around the this compound scaffold cas.orgchemrxiv.org.
Stereochemical Control in Synthesis and its Implications
Stereochemistry plays a pivotal role in the biological activity of many natural products, including lignans researchgate.netpharmabiz.comnih.govchiralpedia.com. This compound and its related compounds often possess multiple chiral centers and, in some cases, axial chirality (atropisomerism), which can profoundly influence their interactions with biological targets.
The synthesis of lignans often requires precise stereochemical control to obtain specific enantiomers or diastereomers. Asymmetric synthesis methodologies are employed to achieve this, utilizing chiral auxiliaries, catalysts, or reagents to direct the formation of stereocenters with high selectivity acs.orgacs.orgnih.govnih.govamazon.comrsc.orgfindaphd.com. For instance, the synthesis of dibenzocyclooctadiene lignans has successfully employed atropdiastereoselective biaryl coupling reactions and diastereoselective hydroboration/Suzuki-Miyaura coupling sequences to control stereochemistry acs.orgacs.orgnih.gov.
The implications of stereochemical control are significant. Different stereoisomers can exhibit vastly different biological activities, as highlighted by the observation that certain atropisomers of antiviral lignan analogues show much more significant potency than their counterparts researchgate.net. Therefore, achieving high enantiomeric or diastereomeric purity in synthetic routes is essential for both understanding the intrinsic biological activity of specific isomers and for developing enantiomerically pure drug candidates nih.govchiralpedia.comnih.govkyoto-u.ac.jptandfonline.com. The stereochemical diversity observed in the biosynthesis of lignans in different plant organs also underscores the complexity and importance of stereocontrol in their natural formation nih.govkyoto-u.ac.jptandfonline.comtandfonline.com.
Structure Activity Relationship Sar Studies
Correlating Structural Features with Pharmacological Activities
Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra species, exhibits a range of biological activities directly linked to its complex molecular architecture. Its core dibenzocyclooctadiene skeleton, adorned with methoxy (B1213986), hydroxyl, and methyl groups, along with an angeloyl ester moiety, underpins its bioactivity nih.gov. This compound H has demonstrated moderate cytotoxic activities against various cancer cell lines, including MCF7, HEK293, and CAL27, with reported IC50 values typically ranging from 100 to 200 µg/mL chemfaces.comcaltagmedsystems.co.uktargetmol.com. This cytotoxic potential is attributed to the lignan framework, which is a common feature among compounds with antiproliferative effects mdpi.com.
Furthermore, this compound H is known to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), thereby improving insulin-stimulated glucose uptake abmole.com. This activity highlights the role of specific functional groups, potentially the hydroxyl or ester moieties, in interacting with nuclear receptors like PPAR-γ. Other related lignans (B1203133) from the Schisandra genus, such as Gomisin G, have shown potent effects on colon cancer cells by attenuating AKT phosphorylation and arresting cell cycle progression, suggesting the lignan core and its substituents can modulate critical cellular signaling pathways biomolther.org. Gomisin N and γ-schizandrin have been implicated in hepatoprotective effects, likely due to their anti-inflammatory properties mediated through the suppression of inducible nitric oxide synthase (iNOS) gene expression via C/EBPβ and NF-κB pathways nih.gov. Gomisin A, another prominent lignan, demonstrates anti-inflammatory effects by inhibiting microglia activation and protecting against liver and kidney injury, actions linked to its ability to modulate inflammatory signaling pathways like NF-κB and MAPKs thegoodscentscompany.com. These findings underscore that the specific arrangement and nature of substituents on the lignan skeleton are critical determinants of pharmacological activity.
Impact of Substituent Modifications on Biological Efficacy
While direct studies detailing the synthesis and SAR of modified this compound analogs are limited in the provided literature, general principles from lignan chemistry offer insights into how substituent modifications can impact biological efficacy. The dibenzocyclooctadiene framework itself is essential for many of the observed activities mdpi.comnih.gov. For instance, in the context of anti-HIV lignans, the relative position and chemical nature of substituents on the phenolic hydroxy groups, as well as the position and substitution pattern of hydroxyl groups on the cyclooctane (B165968) ring, have been identified as primary factors influencing activity nih.gov.
Comparative SAR Analysis with Related Lignan Chemotypes
A comparative analysis of this compound H with other prominent Schisandra lignans reveals how structural variations within this chemotype correlate with differing biological activities. This compound H exhibits moderate cytotoxicity (100-200 µg/mL) chemfaces.comcaltagmedsystems.co.uktargetmol.com. In contrast, Gomisin G has demonstrated potent anti-HIV activity with an EC50 of 0.006 µg/mL and a therapeutic index of 300 nih.gov. Gomisin G also shows significant growth inhibition of colon cancer cells, potentially through modulation of the PI3K-AKT pathway biomolther.org. Gomisin A, known for its anti-inflammatory and hepatoprotective effects, inhibits inflammatory responses in microglia and protects against CCl4-induced liver injury thegoodscentscompany.com.
The structural differences contributing to these varied activities include the presence and position of methoxy, hydroxyl, and ester groups. For instance, Schisandrin C, possessing two methylenedioxyphenyl groups, shows potent inhibition of CYP2C19, whereas Schisandrin, with a hydroxyl group but lacking methylenedioxyphenyl moieties, moderately inhibits CYP2E1 frontiersin.org. The specific angeloyl ester moiety in this compound H may contribute to its unique pharmacological profile, potentially influencing its interaction with targets like PPAR-γ abmole.com. The comparison highlights that subtle structural modifications, including the nature of esterification and the pattern of oxygenation on the aromatic rings and cyclooctadiene core, can lead to significant differences in potency and selectivity across various biological activities within the lignan family.
Compound List:
this compound H
this compound Q
this compound O
Gomisin A
Gomisin B
Gomisin C
Gomisin D
Gomisin G
Gomisin J
Gomisin N
Schisandrin
Schisandrin A
Schisandrin B
Schisandrin C
Schisantherin A
Schisantherin B
Schisanhenol
Schisandrol B
Wuweizisu C
Anwulignan
γ-schizandrin
Cellular and Molecular Mechanisms of Action
Receptor Agonism and Antagonism
Angeloylgomisin H, a significant lignan (B3055560) component of Schisandra rubriflora and Schisandra chinensis, has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). nih.gov PPAR-γ is a nuclear receptor that plays a critical role in regulating adipocyte differentiation, glucose homeostasis, and lipid metabolism. nih.gov
Studies involving lignan-rich fractions from Fructus Schisandrae have demonstrated their capacity to act as PPAR-γ agonists. One particular fraction, designated FS-60 and containing this compound H, schizandrin, and gomisin A, exhibited notable PPAR-γ agonistic action in 3T3-L1 adipocytes. nih.gov This activation is believed to be the mechanism through which this compound H contributes to improved insulin-stimulated glucose uptake. nih.govnih.gov The engagement and activation of PPAR-γ by this compound H positions it as a compound of interest for its potential role in metabolic regulation. nih.govnih.gov
Table 1: PPAR-γ Agonistic Action of Fructus Schisandrae Fractions This table summarizes the comparative PPAR-γ agonistic activity of different lignan-rich fractions in 3T3-L1 adipocytes.
| Fraction ID | Key Lignans (B1203133) | Relative PPAR-γ Agonistic Action |
|---|---|---|
| FS-60 | This compound H, Schizandrin, Gomisin A | High |
| FS-80 | Deoxyschizandrin, γ-Schizandrin, Gomisin N | Moderate |
| Control | - | Low |
Modulation of Intracellular Signaling Pathways
Lignans isolated from Schisandra chinensis, including compounds structurally related to this compound, demonstrate significant anti-inflammatory properties by intervening in key inflammatory signaling pathways. These compounds can suppress the production of several pro-inflammatory cytokines that are central to the inflammatory cascade.
A study on total lignans from Schisandra chinensis (SCL) showed a concentration-dependent reduction in the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This indicates a broad inhibitory effect on major inflammatory mediators.
Specific gomisin lignans have also been investigated. Gomisin N was found to inhibit the production of IL-6 in TNF-α-stimulated human periodontal ligament cells and in PMA + A23187-stimulated mouse bone marrow-derived mast cells. nih.govnih.govtandfonline.com Similarly, Gomisin M2 reduced the gene expression of TNF-α, IL-1β, and IL-6 in activated keratinocytes. spandidos-publications.comnih.gov Other related lignans, such as γ-Schisandrin and (+)-deoxyschisandrin, have been shown to decrease the expression and secretion of TNF-α and IL-1β. mdpi.com The mechanism for these effects often involves the inhibition of upstream signaling pathways like NF-κB and MAPKs. nih.govmdpi.com
Table 2: Effects of Schisandra Lignans on Pro-inflammatory Cytokine Production This table details the inhibitory effects of various gomisins and lignan extracts on key inflammatory cytokines in different cellular models.
| Compound/Extract | Cellular Model | Stimulus | Cytokines Downregulated |
|---|---|---|---|
| Schisandra chinensis Lignans (SCL) | RAW264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 |
| Gomisin N | Human Periodontal Ligament Cells | TNF-α | IL-6, IL-8, CCL2, CCL20 |
| Gomisin N | Mouse Bone Marrow-Derived Mast Cells | PMA + A23187 | IL-6 |
| Gomisin M2 | Activated Keratinocytes | TNF-α + IFN-γ | TNF-α, IL-1β, IL-6 |
| γ-Schisandrin | Myocardial Tissues | - | TNF-α, IL-1β |
| (+)-Deoxyschisandrin | Macrophages | LPS | TNF-α, IL-1β |
A crucial mechanism of action for Schisandra lignans is the enhancement of the body's endogenous antioxidant systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. nih.govsciopen.com Nrf2 is a master transcription factor that regulates a wide array of genes encoding for antioxidant enzymes and cytoprotective proteins. mdpi.com
Gomisin N has been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway. nih.govresearchgate.net This activation leads to the increased expression of downstream antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which help combat oxidative stress. nih.gov Other lignans, such as Schisandrin A and γ-Schisandrin, also increase the expression of Nrf2. mdpi.comresearchgate.net
The activation of the Nrf2 pathway by these lignans leads to a subsequent increase in the levels and activities of key antioxidant enzymes, including Superoxide Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx), which are critical for neutralizing reactive oxygen species (ROS). nih.gov While some lignans like Gomisin L1 can paradoxically induce ROS production in cancer cells to trigger apoptosis, the overarching effect in normal cells is typically antioxidant and cytoprotective. nih.gov
Table 3: Modulation of the Nrf2 Antioxidant Pathway by Schisandra Lignans This table outlines the effects of specific gomisins on the Nrf2 pathway and its downstream targets.
| Lignan | Cellular/Animal Model | Key Findings |
|---|---|---|
| Gomisin N | SHSY-5Y/APPswe cells; AD animal models | Upregulated expression of Nrf2, NQO1, and HO-1; Promoted Nrf2 nuclear translocation. nih.gov |
| γ-Schisandrin | Not specified | Increased expression of transcription factor Nrf2. mdpi.com |
| Schisandrin A | Not specified | Increased expression of Nrf2 and HO-1. researchgate.net |
| Schisandrin B | Human Umbilical Vein Endothelial Cells | Activated the Nrf2 signaling pathway; Increased expression of Nrf2 and HO-1. nih.gov |
Several lignans derived from Schisandra chinensis have been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell models. nih.govresearchgate.net This pro-apoptotic activity is a key mechanism behind their anticancer potential.
Gomisin L1 was found to induce apoptosis in human ovarian cancer cells (A2780 and SKOV3) by increasing intracellular ROS levels, an effect that was dependent on NADPH oxidase (NOX). nih.gov Gomisin A has also been shown to trigger apoptosis in HCT-116 colon carcinoma cells through the cleavage of caspase-7. researchgate.net
Furthermore, Gomisin N has been identified as a compound that can sensitize cancer cells to other apoptosis-inducing agents. It enhances TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in HeLa cells. nih.govingentaconnect.com The mechanism involves the ROS-mediated upregulation of death receptors DR4 and DR5, which leads to the subsequent activation of the executioner caspases, including caspase-3 and caspase-8, and cleavage of poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net In contrast, a total lignan extract from Schisandra chinensis was shown to inhibit hypoxia-induced apoptosis in neuronal PC12 cells, indicating that the cellular context and specific lignan are critical determinants of the outcome. nih.gov
Lignans from Schisandra chinensis can exert antiproliferative effects by modulating the cell cycle, a tightly regulated process that governs cell division. nih.govsentosacy.com These compounds can halt the progression of cancer cells at specific checkpoints, thereby preventing their replication.
For instance, Schizandrin induces cell cycle arrest at the G0/G1 phase in T47D human breast cancer cells. nih.govresearchgate.net This arrest is associated with the increased expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the decreased expression of key cell cycle proteins such as cyclin D1, cyclin A, CDK2, and CDK4. nih.gov Similarly, Schisantherin C was found to arrest A549 lung cancer cells in the G0/G1 phase. sentosacy.com Gomisin A has also been reported to induce G1 cell cycle arrest in HeLa cervical cancer cells. researchgate.net
Interestingly, the effect can vary between different lignans and cell types. A study on Gomisin L1 found that its growth-inhibitory effects on ovarian cancer cells were due to the induction of apoptosis rather than cell cycle arrest. nih.gov This highlights the diverse and specific mechanisms through which these related compounds can control cancer cell proliferation.
Table 4: Effects of Schisandra Lignans on Cell Cycle Progression This table summarizes the impact of different lignans on cell cycle checkpoints in various cancer cell lines.
| Lignan | Cancer Cell Line | Effect on Cell Cycle | Associated Molecular Changes |
|---|---|---|---|
| Schizandrin | T47D (Breast) | G0/G1 Arrest | ↑ p21, ↑ p27; ↓ Cyclin D1, ↓ Cyclin A, ↓ CDK2, ↓ CDK4 |
| Schisantherin C | A549 (Lung) | G0/G1 Arrest | Accumulation of cells in G0/G1 phase |
| Gomisin A | HeLa (Cervical) | G1 Arrest | Not specified |
| Gomisin L1 | A2780, SKOV3 (Ovarian) | No cell cycle arrest | Growth inhibition mediated by apoptosis |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound H |
| Caspase-3 |
| Caspase-7 |
| Caspase-8 |
| Cyclin A |
| Cyclin D1 |
| Cyclin-Dependent Kinase 2 (CDK2) |
| Cyclin-Dependent Kinase 4 (CDK4) |
| Deoxyschizandrin |
| Doxorubicin |
| Gomisin A |
| Gomisin J |
| Gomisin L1 |
| Gomisin M2 |
| Gomisin N |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) |
| Interleukin-1beta (IL-1β) |
| Interleukin-6 (IL-6) |
| N-acetyl cysteine |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) |
| Poly (ADP-ribose) polymerase (PARP) |
| Schisantherin C |
| Schizandrin |
| Tumor Necrosis Factor-alpha (TNF-α) |
Effects on Amyloid Precursor Protein Metabolism and Tau Phosphorylation
A primary focus of neurodegenerative disease research, particularly for Alzheimer's disease, is the metabolism of Amyloid Precursor Protein (APP) and the hyperphosphorylation of the tau protein, which lead to the formation of amyloid-beta plaques and neurofibrillary tangles, respectively.
Currently, direct scientific evidence specifically linking this compound to the modulation of Amyloid Precursor Protein metabolism or the phosphorylation of tau protein is not available in published literature. However, research into related compounds and plant extracts provides some context for potential neuroprotective effects. For instance, Gomisin N, another lignan from Schisandra chinensis, has been shown to rescue cognitive impairment in Alzheimer's disease models by targeting Glycogen Synthase Kinase 3 beta (GSK3β), a key kinase involved in tau phosphorylation, and activating the Nrf2 signaling pathway to combat oxidative stress. nih.gov Furthermore, extracts from Angelica sinensis, a plant that also contains this compound, have demonstrated protective effects against neurotoxicity induced by the amyloid-beta peptide in cell cultures. nih.gov These findings suggest that compounds from these traditional medicinal plants may have activity against pathological processes of Alzheimer's disease, though the specific role of this compound in these pathways remains to be elucidated.
Table 1: Research on Related Compounds and Extracts
| Compound/Extract | Model System | Key Findings |
|---|---|---|
| Gomisin N | Alzheimer's disease animal and cell models | Targets GSK3β and activates the Nrf2 signaling pathway, suggesting a mechanism to reduce oxidative stress and potentially tau pathology. nih.gov |
| Angelica sinensis Extract | Neuro 2A cell line | Protects against amyloid-beta-induced toxicity and oxidative stress. nih.gov |
Enzyme Activity Regulation (e.g., RdRp inhibition)
This compound has been investigated for its antiviral properties, particularly its ability to interfere with viral replication machinery. One of the key enzymes in the life cycle of many RNA viruses is the RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome.
Research has shown that this compound O can exert a potent antiviral effect against SARS-CoV-2. While it may not directly inhibit the RdRp enzyme on its own, it displays a strong synergistic effect when used in combination with remdesivir (B604916), a known RdRp inhibitor. This synergy leads to a significant reduction in viral replication, suggesting that this compound O acts on pathways that complement the action of RdRp inhibitors, potentially making the virus more susceptible to their effects.
Direct Interaction with Biomolecules (e.g., Viral Spike Protein)
The entry of enveloped viruses into host cells is a critical first step in infection and is typically mediated by viral surface proteins, such as the spike protein of SARS-CoV-2. These proteins bind to host cell receptors and orchestrate the fusion of the viral and cellular membranes.
Studies have identified this compound O as a potent inhibitor of viral entry by blocking the process of membrane fusion. This inhibitory effect on membrane fusion strongly implies an interaction with the viral machinery responsible for this process. By interfering with this step, this compound O effectively prevents the viral genome from entering the host cell, thus halting the infection at a very early stage.
Network Pharmacology-Based Identification of Molecular Targets and Pathways
Network pharmacology is a modern analytical approach that integrates systems biology, bioinformatics, and pharmacology to investigate the complex interactions between drug compounds and biological systems. This method helps to identify the multiple molecular targets and pathways that a single compound may influence, which is particularly useful for understanding the mechanisms of action of natural products.
As of now, specific network pharmacology studies focusing exclusively on this compound have not been prominently published. However, this methodology has been successfully applied to other related lignans and traditional medicines to uncover their therapeutic mechanisms. For example, a network pharmacology study on Gomisin A, a structurally similar lignan, identified key targets such as TNF, AKT1, STAT3, and IL6, and implicated the PI3K-Akt signaling pathway in its anti-cancer effects. nih.gov Such studies utilize databases to predict potential protein targets of a compound and then construct interaction networks to identify central targets and key biological pathways. This approach allows researchers to form hypotheses about how a compound achieves its therapeutic effects on a systemic level. While awaiting specific data for this compound, the results for related compounds suggest that it likely also acts on multiple targets and pathways to exert its biological activities.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| This compound O |
| Amyloid-beta |
| Gomisin A |
| Gomisin N |
| IL6 |
| Remdesivir |
| STAT3 |
Preclinical Research Paradigms and in Vivo Efficacy Studies
Pharmacokinetic Profiling in Animal Models
The pharmacokinetic profile of Angeloylgomisin H, a major lignan (B3055560) constituent of Fructus Schisandrae chinensis, has been investigated in rats to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. A sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed for the quantification of this compound H in rat plasma. nih.gov
Following oral and intravenous administration, key pharmacokinetic parameters were determined using a non-compartment model analysis. The study revealed that after oral administration, this compound H has a low absolute bioavailability of 4.9%. nih.gov This suggests that a significant portion of the compound is either not absorbed from the gastrointestinal tract or is subject to extensive first-pass metabolism in the liver before reaching systemic circulation.
The UPLC-MS/MS method established for the study demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 5 ng/mL and a limit of detection (LOD) of 2 ng/mL in rat plasma. nih.gov The analysis of plasma concentration over time provided critical data on how the compound is processed in the body, which is fundamental for understanding its potential pharmacological activity. nih.gov
Pharmacokinetic Parameters of this compound H in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| AUC (0-t) (ng/mL*h) | 148.6 ± 26.3 | 36.4 ± 11.2 |
| AUC (0-inf) (ng/mL*h) | 152.4 ± 27.1 | 37.3 ± 11.5 |
| MRT (0-t) (h) | 1.1 ± 0.2 | 3.5 ± 0.6 |
| MRT (0-inf) (h) | 1.2 ± 0.2 | 3.7 ± 0.7 |
| T 1/2z (h) | 1.3 ± 0.3 | 2.6 ± 0.5 |
| Cmax (ng/mL) | 215.3 ± 45.7 | 10.2 ± 3.1 |
| Tmax (h) | 0.08 | 0.7 ± 0.3 |
| CLz/F (L/h/kg) | 13.2 ± 2.4 | 286.4 ± 95.8 |
| Vz/F (L/kg) | 23.1 ± 4.5 | 1012.7 ± 356.2 |
| F (%) | - | 4.9 ± 1.2 |
Data sourced from Yuan et al. nih.gov
Efficacy Evaluation in Disease-Specific Animal Models
Based on the available scientific literature, no in vivo studies evaluating the efficacy of this compound in animal models of inflammation have been identified.
Based on the available scientific literature, no in vivo studies evaluating the efficacy of this compound in animal models for hepatoprotection have been identified.
Based on the available scientific literature, no in vivo studies evaluating the efficacy of this compound in animal models of viral infections, including SARS-CoV-2, have been identified.
Based on the available scientific literature, no in vivo studies evaluating the efficacy of this compound in animal xenograft models for leukemia, cervical cancer, or breast cancer have been identified.
Metabolic Disease Models (e.g., Glucose Homeostasis)
There is a notable lack of specific preclinical data on the effects of this compound O in animal models of metabolic diseases. Investigations into its role in regulating glucose homeostasis, insulin (B600854) sensitivity, or other metabolic parameters have not been reported in the available scientific literature. nih.govnih.govnih.gov
A study evaluating various lignans (B1203133) from Schisandra chinensis for in vivo antidiabetic activity in an alloxan-induced diabetes mouse model was identified; however, the compounds tested showed no significant antidiabetic activity within the tested concentration range. researchgate.net It was not specified whether this compound O was among the lignans evaluated in this study. The general role of G protein-coupled receptors (GPCRs) in adipose tissue on glucose homeostasis is an area of active research, but links to specific lignans like this compound O have not been established. molecularmetabolism.com
Table 2: Summary of Research Gaps for this compound O in Metabolic Disease Models
| Research Area | Status of this compound O Data |
|---|---|
| Effect on Glucose Homeostasis | No specific studies found. |
| Impact on Insulin Sensitivity | No specific studies found. |
| Efficacy in Diet-Induced Obesity Models | No specific studies found. |
| Efficacy in Genetic Models of Diabetes | No specific studies found. |
Ex Vivo Analysis of Tissue and Biological Fluid Samples from Animal Studies
Ex vivo analysis of samples collected from in vivo studies provides a crucial bridge between systemic administration and tissue-level effects, offering insights into target engagement and mechanism of action. pharmaron.com This approach allows for detailed examination of tissues and fluids in a controlled environment, away from the complex systemic influences of the whole organism. nih.gov
Common ex vivo techniques include:
Tissue Homogenate Analysis: Brain regions (e.g., hippocampus, cortex) or metabolic tissues (e.g., liver, adipose) can be collected post-mortem. Homogenates can be used for quantifying levels of the administered compound (e.g., this compound O), metabolites, or key biomarkers (e.g., levels of Aβ40/42, phosphorylated tau, inflammatory cytokines, or proteins involved in glucose metabolism) using techniques like ELISA, Western blot, or mass spectrometry. nih.gov
Immunohistochemistry (IHC) and Histology: Sliced tissue sections can be stained to visualize pathological features, such as amyloid plaques and neurofibrillary tangles, and to assess cellular responses like astrogliosis and microgliosis. nih.gov This provides spatial information about the drug's effect within the tissue architecture.
Precision-Cut Tissue Slices (PCTS): This technique maintains the three-dimensional structure and cellular heterogeneity of the tissue, allowing for short-term culture and testing of drug effects on cell viability, gene expression, or protein secretion in a more physiologically relevant context than dissociated cell cultures. wuxibiology.com
Biological Fluid Analysis: Blood plasma or cerebrospinal fluid (CSF) can be analyzed to determine the pharmacokinetic profile of the compound and to measure soluble biomarkers that may reflect disease progression or therapeutic response. mdpi.com
While these are standard methodologies, specific reports detailing the ex vivo analysis of tissue or fluid samples following in vivo administration of this compound O are not available in the current body of scientific literature.
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies
Liquid chromatography coupled with mass spectrometry stands as a powerful and versatile tool for the analysis of complex mixtures, offering high sensitivity and selectivity. It is particularly well-suited for quantifying trace amounts of compounds like Angeloylgomisin in biological samples.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalytical Quantification
A sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the determination of this compound H in rat plasma. This technique is essential for pharmacokinetic and bioavailability studies. The methodology typically involves a simple protein precipitation step for sample preparation, often using acetonitrile (B52724), followed by chromatographic separation on a C18 column.
The UPLC system provides rapid and high-resolution separation, which, when coupled with a tandem mass spectrometer, allows for highly specific quantification. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. A study successfully applied this method to investigate the pharmacokinetics of this compound H following oral and intravenous administration, demonstrating an absolute bioavailability of 4.9% nih.gov. The validation of this method confirmed its precision, accuracy, and reliability for bioanalytical applications nih.gov.
Table 1: Validation Parameters for UPLC-MS/MS Quantification of this compound H in Rat Plasma
| Validation Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 5-2000 ng/mL | nih.gov |
| Correlation Coefficient (r) | 0.9955 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.gov |
| Limit of Detection (LOD) | 2 ng/mL (S/N ratio of 3) | nih.gov |
| Intra-day Precision (RSD) | ≤ 7% | nih.gov |
| Inter-day Precision (RSD) | ≤ 11% | nih.gov |
| Accuracy | 93.0% to 104.1% | nih.gov |
| Mean Recovery | > 86.2% | nih.gov |
UPLC Coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) for Metabolite Characterization
UPLC coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) is a premier technique for metabolite characterization due to its high resolution and accurate mass measurement capabilities. This approach is instrumental in identifying unknown metabolites of parent compounds like this compound in in vitro and in vivo systems. The UPLC component separates the metabolites from the biological matrix, after which the Q-TOF MS analyzes the eluted compounds.
The TOF analyzer provides high-precision mass measurements (typically with an error of less than 5 ppm), enabling the determination of the elemental composition of the parent ion and its fragments. By comparing the mass spectra of the parent drug and its potential metabolites, researchers can identify biotransformations such as hydroxylation, methylation, glucuronidation, and sulfation. Tandem mass spectrometry (MS/MS) experiments performed within the Q-TOF instrument generate fragmentation patterns that provide structural information for definitive identification of the metabolites. This metabolomics-based approach is crucial for understanding the metabolic fate of this compound.
High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS)
High-Performance Liquid Chromatography combined with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a robust method for the separation and identification of lignans (B1203133) from complex herbal extracts, such as those from Schisandra chinensis nih.gov. In this configuration, the HPLC system separates the individual compounds, which then pass through the DAD and subsequently the MS.
The DAD provides ultraviolet (UV) spectra for each peak, which can be compared against a library of standards for preliminary identification. Lignans typically exhibit strong UV absorbance between 230 and 255 nm science.gov. Following UV detection, the eluent is introduced into the mass spectrometer. The MS provides mass-to-charge ratio (m/z) information for the molecular ions and their fragments, which serves to confirm the identity of the compounds suggested by the DAD and retention time data. This combined approach has been successfully used to identify numerous lignans in Schisandra chinensis extracts and in rat plasma after oral administration nih.govnih.gov.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, reliable, and cost-effective method for the simultaneous quantification of multiple lignans, including this compound, in plant materials and pharmaceutical preparations nih.govnih.gov. This technique is frequently employed for the quality control of Schisandra chinensis and its products.
The method involves chromatographic separation on a C18 column with a mobile phase typically consisting of acetonitrile and water. The detection wavelength is usually set around 217-225 nm to monitor the characteristic absorbance of the lignans. A developed HPLC-UV method for the simultaneous determination of eleven characteristic lignans, including this compound H, was validated for selectivity, precision, and accuracy, proving its suitability for routine quality control analysis nih.gov.
Table 2: Validation Summary for HPLC-UV Quantification of this compound H
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity (r) | ≥ 0.9995 | nih.gov |
| Intra-day Precision (RSD) | < 0.43% | nih.gov |
| Inter-day Precision (RSD) | < 1.21% | nih.gov |
| Accuracy (Recovery) | 99.51% to 101.31% | nih.gov |
| Repeatability (RSD) | 0.21% to 1.05% | nih.gov |
| Limit of Detection (LOD) | 0.04 to 0.43 µg/mL (for various lignans) | nih.gov |
Quality Control and Validation Parameters in Analytical Method Development
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection and quantification. These parameters must be thoroughly evaluated during method development.
For bioanalytical methods, such as the UPLC-MS/MS quantification of this compound H in plasma, accuracy is determined by comparing the measured concentration to the true concentration, while precision is assessed through the analysis of replicate samples on the same day (intra-day) and on different days (inter-day) nih.gov. Recovery experiments are performed to evaluate the efficiency of the sample extraction process. For quality control of herbal products using HPLC-UV, similar validation procedures ensure that the method provides reliable and reproducible results for the quantification of this compound nih.govnih.gov.
Procedures for Limit of Detection (LOD) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision and accuracy. There are several common approaches to determine the LOD:
Based on Signal-to-Noise Ratio: This is a common practice in chromatography. The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1 nih.govmdpi.com. For the UPLC-MS/MS analysis of this compound H, the LOD was determined to be 2 ng/mL using this approach nih.gov.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is widely recommended by regulatory guidelines. The LOD is calculated using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the y-intercepts of the regression line (or the standard deviation of the blank responses) and S is the slope of the calibration curve phcogres.comrsc.org. This method provides a more statistically robust estimation of the detection limit.
Regardless of the method used, it is crucial to specify the procedure when reporting the LOD of an analytical method mdpi.com.
Procedures for Limit of Quantification (LOQ) Determination
The Limit of Quantification (LOQ) is a critical performance characteristic of a quantitative analytical method. It represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The determination of the LOQ is essential for the validation of analytical methods, ensuring that the measurements are reliable and meaningful, particularly when dealing with low concentrations of the analyte in various research matrices.
There are several methodologies for determining the LOQ, with the most common approaches being the signal-to-noise (S/N) ratio and the use of the standard deviation of the response and the slope of the calibration curve. The selection of the method often depends on whether the analytical procedure exhibits baseline noise.
Signal-to-Noise Ratio Approach
For analytical procedures that exhibit baseline noise, such as chromatographic methods, the LOQ can be determined by establishing the minimum concentration at which the analyte can be quantified with a specified signal-to-noise ratio. A commonly accepted S/N ratio for the LOQ is 10:1. This approach involves:
Analyzing a series of diluted solutions of the analyte to identify the concentration that yields a signal significantly higher than the baseline noise.
Calculating the signal-to-noise ratio for each concentration.
The LOQ is the concentration that corresponds to an S/N ratio of 10.
Calibration Curve Method
The LOQ can also be determined from the calibration curve, which is constructed by plotting the analytical response versus the analyte concentration. This method is based on the standard deviation of the response (σ) and the slope of the calibration curve (S). The LOQ is calculated using the following formula:
LOQ = 10 * (σ / S)
The standard deviation of the response (σ) can be determined in several ways:
Based on the Standard Deviation of the Blank: Multiple measurements of a blank sample (a sample without the analyte) are performed, and the standard deviation of these responses is calculated.
Based on the Standard Deviation of the y-Intercept of the Regression Line: A calibration curve is constructed using samples at concentrations in the range of the LOQ, and the standard deviation of the y-intercept of the regression line is used as σ.
Based on the Residual Standard Deviation of the Regression Line: This approach also utilizes the data from the calibration curve.
Detailed Research Findings for this compound
The determination of the LOQ for this compound has been reported in various research matrices, primarily in biological fluids and herbal extracts. The analytical techniques most commonly employed are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), the latter offering higher sensitivity.
A study focused on the pharmacokinetic profiling of this compound H in rat plasma utilized a UPLC-MS/MS method for its quantification. The LOQ was established as the lowest point on the calibration curve that could be measured with acceptable precision and accuracy. The determined LOQ for this compound H in rat plasma was 5 ng/mL. At this concentration, the precision (relative standard deviation) was 12.6%, and the accuracy was 90.7%, which are within the generally accepted limits for bioanalytical method validation. The limit of detection (LOD), defined by a signal-to-noise ratio of 3, was found to be 2 ng/mL in the same study.
In the context of quality control of herbal medicines, the LOQ of this compound H in Schisandra chinensis samples was determined using an HPLC-UV method. The LOQ was established based on a signal-to-noise ratio of 10. The results from this study are presented in the table below, alongside other lignans analyzed simultaneously.
| Compound | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) |
| Schisandrin | 0.15 | 0.51 |
| Gomisin J | 0.03 | 0.10 |
| Schisandrol B | 0.07 | 0.22 |
| This compound H | 0.08 | 0.28 |
| Gomisin G | 0.02 | 0.05 |
| Schisantherin A | 0.02 | 0.08 |
| Schisantherin B | 0.05 | 0.17 |
| Deoxyschisandrin | 0.03 | 0.11 |
| γ-Schisandrin | 0.05 | 0.18 |
| Schisandrin B | 0.12 | 0.41 |
| Schisandrin C | 0.03 | 0.09 |
The data from these studies highlight that the LOQ for this compound is dependent on the analytical methodology and the complexity of the research matrix. The UPLC-MS/MS method provides a lower LOQ in a complex biological matrix like rat plasma, which is crucial for pharmacokinetic studies where concentrations can be very low. The HPLC-UV method, while less sensitive, is suitable for quantifying this compound in herbal extracts where the concentration is typically higher.
Therapeutic Potential and Future Research Trajectories
Re-evaluation of Traditional Medicinal Uses of Schisandra in a Modern Scientific Context
The genus Schisandra, the primary source of Angeloylgomisin, has a rich history in traditional medicine systems, particularly in China, Japan, and Russia. nih.govresearchgate.net The fruit, known as Wu Wei Zi (five-flavor berry), has been used for centuries as a tonic to improve vitality, combat fatigue, and treat a variety of ailments, including liver and stomach disorders. mskcc.orgnih.gov Modern scientific research is now providing a mechanistic basis for these traditional applications, effectively re-evaluating and validating the ethnopharmacological knowledge.
Historically, Schisandra was used to support liver health. nih.govscientificarchives.com Contemporary preclinical studies have substantiated this use, demonstrating that lignans (B1203133) from Schisandra, including compounds structurally related to this compound, possess significant hepatoprotective properties. mskcc.orgscientificarchives.com These effects are attributed to the antioxidant and anti-inflammatory activities of the lignans, which protect liver cells from injury, enhance detoxification pathways, and reduce inflammation. scientificarchives.comnih.gov For instance, Schisandra extracts have been shown to increase hepatic glutathione (B108866) levels and the activity of antioxidant enzymes while downregulating inflammatory signaling pathways. mskcc.orgnih.gov
The traditional use of Schisandra as an adaptogen—a substance that helps the body resist stressors—is also being explored through a modern scientific lens. researchgate.netkarazin.ua Pharmacological studies have shown that Schisandra can increase physical working capacity and provide a stress-protective effect against a wide range of harmful factors. researchgate.net In healthy individuals, it has been observed to enhance endurance, mental performance, and accuracy of movement. researchgate.net This aligns with its historical application as a tonic for fatigue and weakness, suggesting that its constituent lignans, such as this compound, may modulate key physiological pathways involved in stress response and energy metabolism. nih.govkarazin.ua This convergence of traditional use and scientific evidence underscores the value of ethnobotany as a guide for modern drug discovery.
Exploration of Novel Pharmacological Applications of this compound Derivatives
Beyond the validation of traditional uses, current research is uncovering novel pharmacological applications for this compound and its derivatives. A prominent emerging area is its potential as an antiviral agent. Recent studies have identified this compound O as a potent inhibitor of SARS-CoV-2 entry into host cells. nih.govnih.gov Mechanistic investigations revealed that it functions by blocking the spike (S) protein-mediated membrane fusion, a critical step in the viral life cycle. nih.govnih.govbiorxiv.org This discovery has opened a new avenue for the development of this compound-based therapeutics for COVID-19 and potentially other viral infections. nih.govresearchgate.net
| Compound/Derivative | Pharmacological Application | Mechanism of Action | Supporting Evidence |
|---|---|---|---|
| This compound O | Antiviral (SARS-CoV-2) | Inhibits viral entry by blocking spike protein-mediated membrane fusion. nih.govbiorxiv.org | Identified as an effective inhibitor in pseudovirus and authentic virus assays. nih.govnih.gov Showed efficacy against alpha and beta variants. nih.gov |
| This compound Derivatives | Potential Antiviral, Anticancer, Anti-inflammatory | Structure-activity relationship studies aim to enhance potency and selectivity for various therapeutic targets. frontiersin.org | Research on synthetic analogs of related lignans (e.g., NDGA) has led to clinical trial candidates for cancer. frontiersin.orgfrontiersin.org |
| Related Schisandra Lignans | Anticancer | Induction of cell cycle arrest and apoptosis; inhibition of cancer cell invasion and metastasis. nih.gov | Demonstrated in various cancer cell lines and animal models. nih.govresearchgate.net |
Investigation of Synergistic Effects with Conventional Therapeutic Agents
A significant area of modern pharmacology is the investigation of combination therapies, where multiple agents are used to achieve a synergistic effect—an outcome greater than the sum of the individual effects. mdpi.comnih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of conventional drugs, thereby minimizing side effects. mdpi.com this compound has emerged as a promising candidate for such synergistic interactions.
A compelling example is the combination of this compound O with remdesivir (B604916), an established antiviral drug used for treating SARS-CoV-2 infections. nih.gov In vitro studies demonstrated a strong synergistic interaction between the two compounds. nih.govbiorxiv.org The combination therapy was significantly more potent in inhibiting viral replication than remdesivir monotherapy. researchgate.net This synergy is particularly valuable as it combines two agents with different mechanisms of action: this compound O blocks viral entry, while remdesivir inhibits viral RNA polymerase. nih.govbiorxiv.org Such multi-target approaches are a key strategy in combating complex and rapidly mutating viruses.
| Drug Combination | Target Virus | Observed Effect | Concentrations for Maximal Synergy |
|---|---|---|---|
| This compound O + Remdesivir | SARS-CoV-2 | Strong synergistic inhibition of viral activity. nih.govbiorxiv.org The combination showed more potent antiviral activity than remdesivir alone. researchgate.net | 0.032–0.8 μM Remdesivir and 1.56–6.25 μM this compound O. nih.govbiorxiv.org |
The potential for synergy is not limited to antiviral applications. Given the diverse biological activities of lignans, future research could explore the synergistic effects of this compound and its derivatives with conventional chemotherapeutic agents for cancer or with anti-inflammatory drugs for chronic inflammatory diseases. mdpi.commdpi.com Identifying and exploiting these interactions is a crucial step in integrating natural products into mainstream therapeutic strategies.
Emerging Research Tools and Technologies for Lignan (B3055560) Studies
Advances in analytical and screening technologies are crucial for overcoming the challenges in lignan research and accelerating the drug discovery process. Modern extraction techniques have become more efficient and environmentally friendly compared to traditional methods. nih.gov Technologies such as Supercritical Fluid Extraction (SFE), Matrix Solid-Phase Dispersion (MSPD), and Supramolecular Solvent (SUPRAS)-based extraction allow for the rapid and efficient isolation of lignans like this compound from complex plant matrices. nih.govnih.govtandfonline.com
For the analysis and characterization of these compounds, hyphenated chromatographic techniques are indispensable. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for quantifying lignans in biological samples, which is essential for pharmacokinetic studies. nih.govnih.gov Other powerful tools include High-Performance Liquid Chromatography (HPLC) combined with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), which are used for both qualitative and quantitative analysis. nih.govresearchgate.netresearchgate.netresearchgate.net
In the realm of drug discovery, High-Throughput Screening (HTS) technologies have revolutionized the ability to test large libraries of compounds for biological activity. nih.gov HTS can be applied to screen this compound derivatives against various targets, such as viral proteins or cancer cell lines, to quickly identify promising lead candidates. nih.govmdpi.com These biochemical and cell-based assays provide the initial data needed to guide further development and optimization. nih.gov
| Technology Type | Specific Method | Application in this compound Research |
|---|---|---|
| Extraction & Isolation | Supercritical Fluid Extraction (SFE), Matrix Solid-Phase Dispersion (MSPD). nih.govnih.gov | Efficient and rapid isolation of lignans from Schisandra plant material. |
| Analysis & Quantification | HPLC, UPLC-MS/MS, GC-MS, Supercritical Fluid Chromatography (SFC). nih.govresearchgate.netmdpi.comspringernature.com | Structural identification, purity assessment, and quantification in plant extracts and biological fluids for pharmacokinetic analysis. |
| Bioactivity Screening | High-Throughput Screening (HTS). nih.govnih.gov | Rapid screening of this compound derivatives for novel pharmacological activities (e.g., antiviral, anticancer). |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR). springernature.com | Detailed structural analysis of novel lignans and their synthetic derivatives. |
Interdisciplinary Collaboration in Advancing this compound Research
The journey of a natural product from a traditional remedy to a modern therapeutic is inherently an interdisciplinary endeavor. Advancing research on this compound requires seamless collaboration among experts from diverse scientific fields. This collaborative framework ensures a comprehensive approach, from initial discovery to potential clinical application.
The process begins with ethnobotanists and pharmacognosists , who study the traditional uses of medicinal plants like Schisandra, providing the foundational knowledge that often guides modern research. frontiersin.orgPhytochemists then apply their expertise in natural product chemistry to isolate, purify, and elucidate the structure of active compounds like this compound. springernature.com
Once a pure compound is identified, medicinal chemists can synthesize derivatives and analogs to improve its properties, a critical step for developing patentable and more effective drugs. frontiersin.org These new chemical entities are then investigated by pharmacologists and toxicologists , who conduct preclinical studies to determine their mechanisms of action, efficacy, and safety profiles in cellular and animal models.
Finally, translating these findings to human health requires the expertise of clinicians and pharmaceutical scientists . They design and execute clinical trials to evaluate the compound's effectiveness in patients and develop appropriate formulations to overcome challenges like poor bioavailability. pharmaceutical-journal.com Organizations and taskforces that bring together scientists from these varied disciplines, such as the International Natural Product Sciences Taskforce (INPST), play a vital role in fostering the collaborations needed to navigate the complex path of natural product drug discovery. inpst.net
Q & A
Q. What analytical techniques are commonly employed to identify and characterize Angeloylgomisin in plant extracts?
this compound and its derivatives are typically identified using liquid chromatography-mass spectrometry (LC-MS) coupled with high-resolution instruments like LC-IT-TOF/MS. Key steps include:
- Fragmentation pattern analysis : this compound H and Q generate characteristic fragment ions (e.g., loss of angeloyl/tigloyl moieties, observed as [M + H–100]+) .
- Exact mass matching : Molecular formulas are validated using exact m/z values (mass errors <5 ppm) and formula prediction software .
- Retention time alignment : Used to distinguish isomers (e.g., tigloyl vs. angeloyl derivatives) .
Q. What are the primary metabolic pathways of this compound in vitro?
In vitro studies using intestinal S9 fractions reveal three major pathways:
Q. Which plant species are primary sources of this compound, and how does its lignan composition vary?
this compound is predominantly isolated from Schisandra species. Variations in lignan profiles depend on:
- Plant tissue type : Fruits vs. stems.
- Extraction protocols : Methanol/water mixtures vs. ethyl acetate partitioning.
- Geographical factors : Environmental conditions affecting secondary metabolite biosynthesis .
Advanced Research Questions
Q. How can researchers optimize LC-MS parameters to resolve this compound isomers with similar fragmentation patterns?
Advanced strategies include:
- Gradient elution optimization : Adjusting mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to improve peak separation.
- Collision energy tuning : Enhancing diagnostic fragment ion yields (e.g., m/z 401 for this compound H vs. m/z 431 for Q derivatives).
- Reference standard validation : Using synthesized or isolated isomers to confirm retention times and MS/MS spectra .
Q. What experimental designs mitigate contradictions in metabolite identification for this compound derivatives?
Contradictions arise from non-targeted metabolite detection or ambiguous spectral matches. Solutions include:
Q. How can a systematic framework be developed for non-targeted identification of this compound metabolites?
A four-step methodology is recommended:
- Formula library construction : Catalog empirical formulas of parent lignans and predicted metabolites.
- Exact mass screening : Match observed m/z values to library entries.
- MSⁿ sequencing : Confirm structures via hierarchical fragmentation (e.g., MS² → MS³).
- Pathway mapping : Assign metabolites to biotransformation pathways (e.g., hydroxylation → glucuronidation) .
Methodological and Reproducibility Considerations
Q. What documentation standards ensure reproducibility in this compound isolation protocols?
Adhere to journal guidelines such as:
- Detailed experimental sections : Specify solvent ratios, column types (e.g., C18), and centrifugation speeds.
- Supporting information : Include raw chromatograms, MS spectra, and purity data (e.g., HPLC-UV at 254 nm).
- Metadata tagging : Annotate datasets with instrument models (e.g., Shimadzu LC-IT-TOF/MS) and software versions .
Q. How should researchers address variability in this compound content across Schisandra batches?
Implement quality control measures:
- Chemometric analysis : Use PCA or PLS-DA to correlate lignan content with environmental variables.
- Standardized extraction : Fix parameters like solvent volume-to-biomass ratio and sonication time.
- Batch-to-batch calibration : Include internal standards (e.g., schizandrin B) for normalization .
Data Analysis and Statistical Approaches
Q. What statistical methods are appropriate for analyzing this compound bioactivity data?
Q. How can machine learning enhance the prediction of this compound’s pharmacokinetic properties?
Train models using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
